Amide-Reversal Preserves Xanthine Oxidase Inhibitory Potency: N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide vs. N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide Derivatives
In a published SAR study of tetrazole-containing XO inhibitors, compounds maintaining the N-phenylisonicotinamide scaffold (with the amide nitrogen attached to the phenyl ring) were essential for potency, while amide-reversed analogs—such as N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives—showed damaged potency [1]. The target compound N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide preserves the amide directionality found in the most potent XO inhibitor 2s (IC50 = 0.031 μM), whereas the amide-reversed derivatives (3c, 3e, 3i, 3k, 3u) were significantly less active [1]. This demonstrates that the target compound's amide orientation is critical for target engagement and should not be substituted with amide-reversed analogs in XO drug discovery programs.
| Evidence Dimension | XO inhibitory potency (amide orientation effect) |
|---|---|
| Target Compound Data | Scaffold type: N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide (amide directionality conserved from active lead 2s) |
| Comparator Or Baseline | Amide-reversed analogs: N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (3c, 3e, 3i, 3k, 3u); lead 2s IC50 = 0.031 μM |
| Quantified Difference | Amide-reversal damaged potency; lead 2s IC50 = 0.031 μM vs. amide-reversed potency significantly lower; exact values not reported for 3c-3u |
| Conditions | In vitro xanthine oxidase inhibition assay; enzyme source: bovine milk; pH 7.4, 25°C |
Why This Matters
Procurement of compounds retaining the active amide orientation—like the target compound—is essential for XO inhibitor hit-to-lead optimization, as amide-reversed analogs are known to lose target engagement [1].
- [1] Zhang TJ, Zhang Y, Tu S, Wu YH, Zhang ZH, Meng FH. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. Eur J Med Chem. 2019;183:111717. PMID: 31557611. View Source
